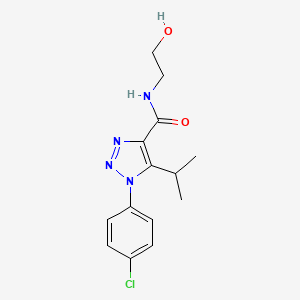
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Overview
Description
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mechanism of Action
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide exerts its biological effects by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. The proteasome plays a crucial role in various cellular processes, including cell cycle regulation, DNA repair, and protein quality control. By inhibiting the proteasome, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide can induce cellular apoptosis and inhibit the growth of cancer cells. In addition, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide can also inhibit the aggregation of amyloid-beta and alpha-synuclein by binding to these proteins and preventing their misfolding and aggregation.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to induce cellular apoptosis in cancer cells by inhibiting the proteasome. In addition, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide can also inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and downregulating the expression of oncogenes. In Alzheimer's and Parkinson's disease research, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, respectively, which are proteins that are implicated in the pathogenesis of these diseases.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for the proteasome. However, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has significant potential for therapeutic applications in various diseases, and future research should focus on optimizing its pharmacokinetic properties and developing more potent and selective analogs. In addition, further studies are needed to elucidate the mechanism of action of N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide and its effects on other cellular processes. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide in human subjects.
Scientific Research Applications
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by targeting the proteasome, a cellular complex that plays a crucial role in protein degradation. In Alzheimer's and Parkinson's disease research, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, respectively, which are proteins that are implicated in the pathogenesis of these diseases.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-14-3-1-2-13(10-14)19(26)24-8-6-12(7-9-24)18(25)23-17-5-4-15(21)11-16(17)22/h1-5,10-12H,6-9H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUWZNSJLIJQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4446188.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4446199.png)
![7-cyclohexyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446206.png)
![N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4446208.png)
![1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4446216.png)

![2-({3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazol-1-yl}methyl)pyridine](/img/structure/B4446224.png)



amine dihydrochloride](/img/structure/B4446249.png)
![N-(2-methoxy-1-methylethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446261.png)
![3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4446262.png)
